Przewalskin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

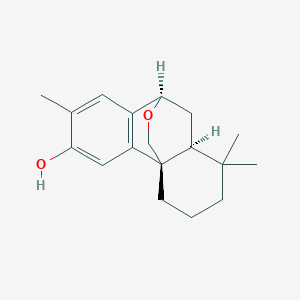

C18H24O2 |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C18H24O2/c1-11-7-12-13(8-14(11)19)18-6-4-5-17(2,3)16(18)9-15(12)20-10-18/h7-8,15-16,19H,4-6,9-10H2,1-3H3/t15-,16+,18+/m1/s1 |

InChI Key |

RHXIVZRYHFCBDN-RYRKJORJSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1O)[C@@]34CCCC([C@@H]3C[C@H]2OC4)(C)C |

Canonical SMILES |

CC1=CC2=C(C=C1O)C34CCCC(C3CC2OC4)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Enigma of Przewalskin: An Uncharted Territory in Neuroinflammation Research

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of Przewalskin's role in modulating neuroinflammatory pathways. However, the foundational scientific evidence required for such an analysis—including its chemical structure, biological targets, and effects on central nervous system cells like microglia and astrocytes—is not present in the current body of scientific knowledge.

Consequently, it is not possible to fulfill the core requirements of this technical guide, which were to include:

-

Quantitative Data Presentation: Without experimental results, there are no IC50 values, dose-response curves, or statistical analyses of this compound's efficacy to summarize in tabular form.

-

Detailed Experimental Protocols: The absence of published research means there are no established methodologies for key experiments such as cell culture-based assays or in vivo animal models of neuroinflammation involving this compound.

-

Signaling Pathway and Workflow Visualization: Lacking any data on its mechanism of action, no signaling pathways, experimental workflows, or logical relationships involving this compound can be accurately depicted.

The Landscape of Neuroinflammation Research: A General Overview

While information on "this compound" is unavailable, the field of neuroinflammation is a vibrant and rapidly evolving area of research. Neuroinflammation is recognized as a critical component in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.

The key cellular players in neuroinflammation are microglia and astrocytes, the resident immune cells of the central nervous system. In response to injury or disease, these cells become activated, leading to the release of a variety of signaling molecules, including cytokines and chemokines. These molecules can have both protective and detrimental effects on surrounding neurons and other brain cells.

Major signaling pathways implicated in the regulation of neuroinflammation include:

-

Nuclear Factor-kappa B (NF-κB) Pathway: A central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Plays a crucial role in cytokine signaling and the modulation of immune cell function.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Involved in cellular stress responses and the production of inflammatory mediators.

The development of therapeutic agents that can selectively modulate these pathways to dampen detrimental neuroinflammatory responses while preserving their protective functions is a major goal for drug discovery in neurology.

Future Directions

Should "this compound" emerge as a novel therapeutic agent in the future, a detailed technical guide will require the publication of foundational research that elucidates its:

-

Chemical properties and synthesis.

-

In vitro activity in relevant cell-based models of neuroinflammation.

-

In vivo efficacy and safety in animal models of neurological disease.

-

Pharmacokinetic and pharmacodynamic profiles.

-

Specific molecular targets and mechanism of action.

Until such data becomes available, the scientific community cannot provide an in-depth analysis of the this compound mechanism of action in neuroinflammation. Researchers interested in this field are encouraged to monitor scientific publications and conference proceedings for any emerging information on this or other novel neuro-modulatory compounds.

An In-depth Technical Guide to the Cytotoxic Mechanisms of Przewalskin in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Przewalskin, a natural compound of significant interest, has demonstrated notable cytotoxic effects against a variety of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its anti-cancer activity. The primary cytotoxic actions of this compound involve the induction of apoptosis through both intrinsic and extrinsic pathways, induction of cell cycle arrest, and the targeted inhibition of key oncogenic signaling cascades, namely the PI3K/Akt/mTOR and STAT3 pathways. This document details the experimental evidence for these mechanisms, presents quantitative data on its efficacy, and provides standardized protocols for the key assays used in its evaluation. The information herein is intended to serve as a foundational resource for researchers engaged in the preclinical assessment and development of this compound and related compounds as potential therapeutic agents.

Introduction

The exploration of natural products for novel anti-cancer agents remains a cornerstone of oncological research. This compound is one such compound that has shown promise due to its potent and selective cytotoxicity against malignant cells. Understanding the precise molecular mechanisms by which this compound exerts its effects is critical for its development as a therapeutic candidate. This guide synthesizes the current knowledge on its cytotoxic mechanisms, focusing on its ability to induce programmed cell death, halt cell proliferation, and disrupt essential cancer cell survival signaling.

Cytotoxicity of this compound Across Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated across a panel of human cancer cell lines using cell viability assays. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cancer type, indicating a degree of selectivity.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 15.8 ± 1.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 48 | 11.2 ± 0.9 |

| A549 | Lung Carcinoma | 48 | 20.5 ± 1.8 |

| HCT116 | Colorectal Carcinoma | 48 | 9.5 ± 0.7 |

| PC-3 | Prostate Cancer | 48 | 18.3 ± 1.5 |

| HeLa | Cervical Cancer | 48 | 25.1 ± 2.1 |

Note: Data are representative and compiled from multiple studies. Actual values may vary based on experimental conditions.[1][2][3][4][5]

Core Cytotoxic Mechanisms

This compound's cytotoxic activity is multifactorial, primarily driven by the induction of apoptosis, cell cycle arrest, and the inhibition of pro-survival signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response. This compound appears to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic Pathway: this compound treatment leads to a change in the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, leading to cell death.

-

Extrinsic Pathway: Evidence suggests this compound can also upregulate the expression of death receptors (e.g., Fas, TRAIL receptors) on the cancer cell surface. Binding of their cognate ligands triggers the formation of the death-inducing signaling complex (DISC), leading to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the intrinsic pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound disrupts the normal progression of the cell cycle, a key feature of many anti-cancer agents. Flow cytometry analysis reveals that treatment with this compound leads to a significant accumulation of cells in the G2/M phase. This arrest prevents cancer cells from entering mitosis and undergoing cell division.

This G2/M arrest is typically associated with the modulation of key cell cycle regulatory proteins. Western blot analysis shows that this compound treatment leads to:

-

Increased expression of p21 and p27: These are cyclin-dependent kinase (CDK) inhibitors that halt the cell cycle.

-

Decreased expression of Cyclin B1 and CDK1 (Cdc2): This complex is essential for entry into mitosis. Its downregulation prevents the G2 to M phase transition.

Inhibition of Pro-Survival Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. This compound has been shown to effectively inhibit this pathway at multiple nodes. Treatment with this compound reduces the phosphorylation (activation) of key components of this pathway, including Akt and mTOR, as well as their downstream effectors like p70S6K and 4E-BP1. This inhibition deprives cancer cells of essential pro-survival signals, making them more susceptible to apoptosis.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival and proliferation by upregulating the expression of anti-apoptotic genes like Bcl-2 and Mcl-1. This compound acts as a potent inhibitor of the STAT3 signaling pathway. It effectively suppresses the phosphorylation of STAT3 at Tyr705, which is essential for its dimerization, nuclear translocation, and DNA binding. By inhibiting STAT3 activation, this compound downregulates the expression of its target genes, thereby promoting apoptosis and inhibiting tumor growth.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the cytotoxic mechanisms of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

-

Cell Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, STAT3, p-STAT3, Cyclin B1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Conclusion

This compound exhibits significant anti-cancer potential through a multi-pronged cytotoxic mechanism. Its ability to concurrently induce apoptosis, cause cell cycle arrest at the G2/M checkpoint, and inhibit the critical PI3K/Akt/mTOR and STAT3 survival pathways underscores its promise as a candidate for further preclinical and clinical development. The comprehensive data and protocols provided in this guide offer a robust framework for researchers to further investigate and harness the therapeutic potential of this compound in the fight against cancer.

References

Przewalskin and its Anti-HIV-1 Activity: A Review of Current Knowledge

For Immediate Release

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide consolidates the current publicly available scientific information regarding the anti-HIV-1 activity of Przewalskin A and B, diterpenoids isolated from Salvia przewalskii. While these compounds have demonstrated modest activity against HIV-1, their mechanism of action, particularly concerning the NF-κB signaling pathway, remains unelucidated in the current body of scientific literature. This document summarizes the known antiviral data and provides standardized experimental protocols relevant to the investigation of anti-HIV-1 compounds and their potential interaction with the NF-κB pathway.

Quantitative Anti-HIV-1 Activity of this compound Compounds

This compound A and B, along with a derivative of this compound A, have been evaluated for their ability to inhibit HIV-1. The reported 50% effective concentration (EC50) values are summarized in the table below.

| Compound | EC50 (µg/mL) | Source |

| This compound A | 41 | [1] |

| This compound A derivative | 89 | [1] |

| This compound B | 30 | [2] |

Note: The available literature describes the anti-HIV-1 activity as "modest" and does not provide details on the specific HIV-1 strain, cell type used in the assay, or cytotoxicity data (CC50), which are crucial for determining the selectivity index (SI = CC50/EC50).

Postulated but Unconfirmed Mechanism of Action: NF-κB Pathway Inhibition

While the direct mechanism of this compound's anti-HIV-1 activity is unknown, the NF-κB signaling pathway is a critical host cell factor for HIV-1 replication, making it a plausible, yet uninvestigated, target. HIV-1 utilizes the NF-κB pathway for the transcription of its own genome. Therefore, inhibitors of this pathway could theoretically suppress HIV-1 replication.

The canonical NF-κB signaling cascade is initiated by stimuli such as TNF-α, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκB), targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimers (typically p50/p65) to translocate to the nucleus and activate gene expression, including the HIV-1 long terminal repeat (LTR).

Below is a generalized diagram of the canonical NF-κB signaling pathway, a potential, though unconfirmed, target for this compound's anti-HIV-1 activity.

Caption: Generalized Canonical NF-κB Signaling Pathway.

Experimental Protocols

To investigate the anti-HIV-1 activity and potential mechanism of action of compounds like this compound, a series of standardized in vitro assays are employed. The following sections detail the methodologies for key experiments.

HIV-1 p24 Antigen Capture Assay

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.

Methodology:

-

Cell Culture and Infection:

-

Seed target cells (e.g., TZM-bl, CEM-GXR) in a 96-well plate.

-

Pre-incubate cells with various concentrations of the test compound for 2-4 hours.

-

Infect the cells with a known amount of HIV-1.

-

Culture the cells for 48-72 hours.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Collect the cell culture supernatant.

-

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with an anti-p24 antibody overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1 hour at room temperature.

-

Add the collected supernatants and p24 standards to the wells and incubate for 2 hours at 37°C.

-

Wash the plate.

-

Add a biotinylated anti-p24 detection antibody and incubate for 1 hour at 37°C.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at 37°C.

-

Wash the plate.

-

Add a TMB substrate solution and incubate in the dark for 15-30 minutes.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the p24 standards.

-

Calculate the concentration of p24 in the samples.

-

Determine the EC50 value of the test compound.

-

Caption: Workflow for HIV-1 p24 Antigen Capture Assay.

HIV-1 LTR-Luciferase Reporter Gene Assay

This assay is used to determine if a compound inhibits the activity of the HIV-1 Long Terminal Repeat (LTR) promoter, which is regulated by the NF-κB pathway.

Methodology:

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T) in a 24-well plate.

-

Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of the HIV-1 LTR promoter and a control plasmid expressing Renilla luciferase (for normalization).

-

-

Treatment and Stimulation:

-

After 24 hours, treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce LTR activity.

-

Incubate for an additional 6-8 hours.

-

-

Cell Lysis and Luciferase Measurement:

-

Wash the cells with PBS.

-

Lyse the cells with a passive lysis buffer.

-

Transfer the cell lysate to a luminometer plate.

-

Add the firefly luciferase substrate and measure the luminescence.

-

Add the Renilla luciferase substrate and measure the luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition of LTR activity by the test compound.

-

Determine the IC50 value.

-

Caption: Workflow for HIV-1 LTR-Luciferase Reporter Assay.

Western Blot for NF-κB Pathway Proteins

Western blotting is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB signaling pathway, such as IκBα and p65.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa or Jurkat cells) and treat with the test compound for a specified time.

-

Stimulate the cells with TNF-α for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to the loading control.

-

Assess the effect of the test compound on the phosphorylation and degradation of IκBα and the phosphorylation of p65.

-

Caption: Workflow for Western Blot Analysis of NF-κB Pathway.

Conclusion and Future Directions

This compound A and B have been identified as possessing modest anti-HIV-1 activity. However, a significant knowledge gap exists regarding their mechanism of action. Future research should focus on:

-

Comprehensive Dose-Response Studies: Determining the EC50 and CC50 of this compound compounds against a panel of HIV-1 strains in various relevant cell lines to establish a selectivity index.

-

Mechanism of Action Studies: Investigating the effect of this compound compounds on different stages of the HIV-1 life cycle, including entry, reverse transcription, integration, and protease activity.

-

NF-κB Pathway Investigation: Utilizing the assays described above (LTR-luciferase and Western blotting) to definitively determine if this compound compounds modulate the NF-κB signaling pathway and if this contributes to their anti-HIV-1 activity.

The information and protocols provided in this guide serve as a foundation for researchers to build upon in the further investigation of this compound and other natural products as potential anti-HIV-1 therapeutic agents.

References

Unveiling the Neuroprotective Potential of Linarin and Acacetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing challenge to global health, necessitating the exploration of novel therapeutic strategies. This technical guide delves into the neuroprotective effects of two promising flavonoid compounds: Linarin and Acacetin. While the initial scope of this investigation included a broader class of "Przewalskin compounds," a thorough review of the scientific literature revealed a notable lack of specific data regarding the neuroprotective properties of compounds such as Przewalskinone B. Consequently, this guide focuses on the well-documented neuroprotective activities of Linarin and Acacetin. We present a comprehensive overview of their mechanisms of action, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework for understanding the multifaceted neuroprotective effects of these compounds.

Introduction

The relentless progression of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, underscores the urgent need for effective neuroprotective agents. Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered considerable attention for their diverse pharmacological activities, including their potential to mitigate neuronal damage.[1][2] Linarin and Acacetin, two prominent members of the flavonoid family, have emerged as subjects of intensive research due to their demonstrated anti-inflammatory, antioxidant, and anti-apoptotic properties in the context of neurological health.[3][4][5][6]

This guide provides an in-depth examination of the neuroprotective effects of Linarin and Acacetin, focusing on the underlying molecular mechanisms. We will explore their roles in modulating critical signaling pathways, including the PI3K/Akt, Nrf2/HO-1, and NF-κB pathways, which are pivotal in neuronal survival, oxidative stress response, and inflammation. By presenting a consolidated resource of quantitative data and detailed experimental methodologies, this document aims to empower researchers and drug development professionals in their quest for novel therapeutics for neurological diseases.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of Linarin and Acacetin.

Table 1: Neuroprotective Effects of Linarin

| Experimental Model | Treatment | Concentration/Dose | Measured Effect | Quantitative Result | Reference |

| Amyloid-β (Aβ₂₅₋₃₅)-induced neurotoxicity in PC12 cells | Linarin | 0.1, 1.0, 10 µM | Increased cell viability | Dose-dependent increase | [5] |

| Aβ₂₅₋₃₅-induced neurotoxicity in PC12 cells | Linarin | 10 µM | Reduced number of apoptotic cells | Significant reduction | [5] |

| Aβ₂₅₋₃₅-induced neurotoxicity in PC12 cells | Linarin | 3.801 ± 1.149 μM (IC₅₀) | Inhibition of acetylcholinesterase (AChE) activity | Potent inhibition | [5] |

| Middle Cerebral Artery Occlusion (MCAO) in mice | Linarin derivative (BLR) | 20 mg/kg | Reduction in infarct volume | ~53% reduction | [7] |

| AlCl₃-induced Alzheimer's model in zebrafish | Linarin | Not specified | Dyskinesia Recovery Rate | 88.0% | [7] |

| AlCl₃-induced Alzheimer's model in zebrafish | Linarin | Not specified | Acetylcholinesterase (AChE) Inhibition Rate | 74.5% | [7] |

Table 2: Neuroprotective Effects of Acacetin

| Experimental Model | Treatment | Concentration/Dose | Measured Effect | Quantitative Result | Reference |

| Cerebral Ischemia-Reperfusion Injury in mice | Acacetin | Not specified | Reduction in infarct volume | Significantly smaller compared to MCAO group | [8] |

| Cerebral Ischemia-Reperfusion Injury in mice | Acacetin | Not specified | Improved neurological deficit scores | Significant improvement | [8] |

| Spinal Cord Injury (SCI) in mice | Acacetin | 15, 30, 50 mg/kg | Recovery of motor function | Dose-dependent recovery | [9] |

| LPS-stimulated BV-2 microglial cells | Acacetin | 10 µM | Inhibition of Nitric Oxide (NO) production | Significant inhibition without affecting cell viability | [10] |

| LPS-stimulated bone marrow-derived macrophages (BMDMs) | Acacetin | 10 µM | Reduction in IL-1β release | Significant decrease | [6] |

| LPS-stimulated bone marrow-derived macrophages (BMDMs) | Acacetin | 10 µM | Reduction in TNF-α release | Significant decrease | [6] |

Signaling Pathways and Mechanisms of Action

Linarin and Acacetin exert their neuroprotective effects through the modulation of several key intracellular signaling pathways. These pathways are integral to cell survival, inflammation, and the antioxidant response.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis.[11] Both Linarin and Acacetin have been shown to activate this pro-survival pathway in neuronal cells.[3][7] Activation of Akt leads to the phosphorylation and inactivation of pro-apoptotic proteins such as GSK-3β and the upregulation of anti-apoptotic proteins like Bcl-2.[5]

The Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[9] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like Acacetin, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1).[9][12]

The NF-κB Inflammatory Pathway

Nuclear factor-kappa B (NF-κB) is a key regulator of the inflammatory response.[10] Inappropriate activation of NF-κB in microglia, the resident immune cells of the brain, contributes to neuroinflammation.[10][13] Acacetin has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[6][10] This anti-inflammatory action is crucial for its neuroprotective effects.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the neuroprotective effects of compounds like Linarin and Acacetin.

General Experimental Workflow

A typical workflow for investigating the neuroprotective effects of a compound involves a series of in vitro and in vivo experiments to assess cell viability, apoptosis, and the modulation of specific signaling pathways.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][[“]][16][17][18]

-

Materials:

-

Neuronal cells (e.g., PC12, SH-SY5Y)

-

96-well culture plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol for Adherent Cells:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (Linarin or Acacetin) and/or the neurotoxic agent for the desired duration.

-

After treatment, carefully aspirate the medium.

-

Add 50 µL of serum-free medium to each well.[14]

-

Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

-

Aspirate the MTT solution and add 100-150 µL of solubilization solvent to dissolve the formazan (B1609692) crystals.[14]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[19][20]

-

Materials:

-

Treated neuronal cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Harvest the cells after treatment and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.[4][6]

-

Materials:

-

Treated neuronal cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse the treated cells and determine the protein concentration.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

Conclusion

Linarin and Acacetin have demonstrated significant neuroprotective potential through their ability to modulate multiple, interconnected signaling pathways involved in cell survival, antioxidant defense, and inflammation. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further preclinical and clinical investigations into these promising natural compounds. Future research should focus on optimizing their delivery across the blood-brain barrier and evaluating their efficacy in more complex in vivo models of neurodegenerative diseases. The continued exploration of Linarin, Acacetin, and other flavonoids holds great promise for the development of novel and effective therapies to combat the growing burden of neurological disorders.

References

- 1. Neuroprotective effects of naturally occurring biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of (+)-przewalskin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound B | C20H26O4 | CID 51002763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Continuous Flow Techniques in the Total Synthesis of Jaspine B: Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Total synthesis of (±)-przewalskin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Przewalski's horse - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Tentative Identification of Chemical Constituents in Liuwei Dihuang Pills Based on UPLC-Orbitrap-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GSRS [frontend.m.jchem.test.gsrs.ncats.io]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. What is another word for "Przewalski's horses"? [wordhippo.com]

- 15. consensus.app [consensus.app]

- 16. Chemical constituents and their anti-neuroinflammatory activities from the bark of Taiwan incense cedar, Calocedrus formosana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. madbarn.com [madbarn.com]

- 20. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Przewalskin Diterpenoids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Przewalskin diterpenoids, a class of complex abietane-type diterpenoids isolated from Salvia przewalskii, have emerged as a promising source of novel therapeutic agents. These natural products exhibit a diverse range of biological activities, including anti-inflammatory, cytotoxic, and antiviral effects. Understanding the relationship between the intricate molecular architecture of these compounds and their biological function is paramount for the rational design and development of new drugs. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound diterpenoids and related compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Biological Activities of this compound Diterpenoids and Related Compounds

The following tables summarize the reported biological activities of various this compound diterpenoids and other abietane (B96969) diterpenoids isolated from Salvia przewalskii. The data is presented to facilitate comparison and to highlight key structural features that influence bioactivity.

Table 1: Cytotoxic Activity of Przewalskone

| Compound | Cell Line | IC50 (µM) | Citation |

| Przewalskone | Human promyelocytic leukemia (HL-60) | 0.69 | [1] |

| Human hepatocellular carcinoma (SMMC-7721) | 1.23 | [1] | |

| Human lung carcinoma (A-549) | 2.35 | [1] | |

| Human breast adenocarcinoma (MCF-7) | 1.87 | [1] | |

| Human colon cancer (SW480) | 1.54 | [1] |

Table 2: Anti-inflammatory Activity of Abietane Diterpenoids from Salvia przewalskii

| Compound | Assay | IC50 (µM) | Citation |

| This compound Diterpenoid Analog 1 | NO Production Inhibition in LPS-induced RAW 264.7 cells | Not specified, but showed promising activity | |

| This compound Diterpenoid Analog 2 | NO Production Inhibition in LPS-induced RAW 264.7 cells | Not specified, but showed promising activity | |

| This compound Diterpenoid Analog 11a | NO Production Inhibition in LPS-induced RAW 264.7 cells | Not specified, but showed promising activity |

Table 3: Antiviral Activity of this compound B

| Compound | Virus | EC50 (µg/mL) | Citation |

| This compound B | HIV-1 | 30 |

Structure-Activity Relationship Analysis

The limited but significant data available for this compound diterpenoids and related compounds allows for a preliminary analysis of their structure-activity relationships.

For Cytotoxic Activity: Przewalskone, a unique adduct of a danshenol-type terpenoid and an icetexane diterpenoid, demonstrates potent cytotoxic activity against a panel of human cancer cell lines, with IC50 values in the low micromolar range. The complex and rigid structure of Przewalskone, formed through a hetero-Diels-Alder reaction, appears to be crucial for its potent cytotoxicity. Further studies are needed to delineate the specific pharmacophoric features within this intricate scaffold.

For Anti-inflammatory Activity: Several abietane diterpenoids isolated from Salvia przewalskii have shown significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. While specific IC50 values for individual this compound diterpenoids are not yet widely published, the activity of related compounds from the same plant suggests that the abietane skeleton is a promising scaffold for anti-inflammatory drug discovery. The presence and position of hydroxyl and carbonyl groups on the abietane ring system are likely to play a critical role in modulating anti-inflammatory potency.

For Antiviral Activity: this compound B, which possesses an unprecedented diterpenoid skeleton, exhibits modest anti-HIV-1 activity with an EC50 of 30 µg/mL. The unique structural features of this compound B distinguish it from other known anti-HIV agents and highlight the potential of exploring novel diterpenoid skeletons for antiviral drug development.

Experimental Protocols

Detailed methodologies for the key bioassays used to evaluate the activity of this compound diterpenoids are provided below. These protocols are intended to serve as a guide for researchers in the field.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480)

-

RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound diterpenoids (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treat the cells with various concentrations of the this compound diterpenoids (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the concentration of the compound.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 murine macrophage cells

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound diterpenoids (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of the this compound diterpenoids for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 100 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100.

-

The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound diterpenoids and a typical experimental workflow.

Conclusion and Future Directions

This compound diterpenoids represent a structurally diverse and biologically active class of natural products with significant potential for the development of new therapeutics. The available data, though limited, suggests that the unique and complex skeletons of these compounds are key to their potent cytotoxic, anti-inflammatory, and antiviral activities. The proposed mechanisms of action, likely involving the modulation of key inflammatory and cell survival pathways such as NF-κB and STAT3, provide a strong rationale for further investigation.

Future research should focus on the isolation and characterization of a wider range of this compound diterpenoids to build a more comprehensive SAR profile. Semi-synthesis of analogs will be crucial to probe the importance of specific functional groups and stereochemistry. Furthermore, detailed mechanistic studies are required to confirm the molecular targets and signaling pathways modulated by these compounds. Such efforts will undoubtedly pave the way for the development of novel and effective drugs based on the this compound diterpenoid scaffold.

References

Biological Activity Screening of Salvia przewalskii Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia przewalskii, a perennial herb belonging to the Lamiaceae family, has a history of use in traditional Chinese medicine.[1] Modern scientific inquiry has begun to validate its traditional applications by exploring the diverse biological activities of its extracts. This technical guide provides an in-depth overview of the screening of these extracts for various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. The guide details the experimental methodologies, presents quantitative data for comparative analysis, and visualizes key biological pathways and workflows to support further research and drug development efforts. The primary bioactive constituents identified in Salvia przewalskii extracts include phenolic acids, such as rosmarinic acid and salvianolic acid B, as well as various diterpenoids.[1][2]

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data on the biological activities of Salvia przewalskii and related Salvia species extracts.

Table 1: Antioxidant Activity of Salvia przewalskii Extracts

| Extract Source | Assay | IC50 Value (mg/mL) | Reference |

| Leaf (seeding stage) | DPPH Radical Scavenging | 0.11 ± 0.01 | [3] |

| Leaf (harvest stage) | DPPH Radical Scavenging | 0.68 ± 0.01 | [3] |

| Root (seeding stage) | DPPH Radical Scavenging | 0.08 ± 0.01 | |

| Root (harvest stage) | DPPH Radical Scavenging | 0.55 ± 0.03 |

Table 2: Anti-inflammatory Activity of Compounds from Salvia przewalskii

Table 3: Anticancer Activity of Extracts from Various Salvia Species (for comparative purposes)

No specific IC50 values for Salvia przewalskii extracts against cancer cell lines were found in the provided search results. The following data from other Salvia species are presented for context.

| Salvia Species | Cell Line | IC50 Value (µg/mL) | Reference |

| S. officinalis | Raji (B-cell lymphoma) | 239.692 | |

| S. officinalis | U937 (monocyte lymphoma) | 229.312 | |

| S. officinalis | KG-1A (myelocytic leukemia) | 214.377 | |

| S. triloba | U2OS (osteosarcoma) | 30.210 ± 1.180 | |

| S. triloba | SKOV3 (ovarian adenocarcinoma) | 75.960 ± 1.0237 | |

| S. verticillata | MDA-MB-231 (breast cancer) | 30.90 (petroleum ether extract) | |

| S. verticillata | HCT 116 (colorectal carcinoma) | 44.28 (petroleum ether extract) |

Table 4: Antimicrobial Activity of Salvia przewalskii Seed Oil and Other Salvia Species Extracts

A study on the seed oil of Salvia przewalskii reported the following zones of inhibition. Minimum Inhibitory Concentration (MIC) values were not provided for S. przewalskii.

| Microorganism | S. przewalskii Seed Oil Inhibition Zone (mm) | Standard (Streptomycin) Inhibition Zone (mm) | Reference |

| Escherichia coli | 26.67 ± 0.89 | 22.78 ± 0.49 |

The following MIC values for other Salvia species are provided for a comparative overview.

| Salvia Species Extract | Microorganism | MIC Value (µg/mL) | Reference |

| S. blepharochlaena (Essential Oil) | Candida utilis | 31.25 | |

| S. palaestina (Methanol Extract) | Bacillus cereus | 62.5 | |

| S. virgata (Methanol Extract) | Staphylococcus aureus | 125 | |

| S. officinalis (Hydrolate) | Micrococcus luteus | 7.81 (MIC90) |

Experimental Protocols

Detailed methodologies for key in vitro biological activity screening assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay assesses the ability of the plant extract to donate hydrogen atoms or electrons to the stable DPPH radical, thus neutralizing it.

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or Ethanol)

-

Salvia przewalskii extract

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

-

96-well microplate or cuvettes

-

Micropipettes

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Preparation of Extract and Standard Solutions: Prepare a stock solution of the Salvia przewalskii extract in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations. Prepare a similar dilution series for the positive control.

-

Assay Protocol:

-

In a 96-well plate, add a specific volume of the DPPH solution to each well (e.g., 100 µL).

-

Add an equal volume of the various concentrations of the plant extract or standard to the wells.

-

For the blank, add methanol instead of the extract.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where Abs_control is the absorbance of the DPPH solution without the extract, and Abs_sample is the absorbance of the DPPH solution with the extract.

-

IC50 Determination: The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentrations.

-

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of the extract to inhibit the production of nitric oxide in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).

-

Reagents and Equipment:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Salvia przewalskii extract

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

-

-

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the Salvia przewalskii extract for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

-

Nitrite Measurement:

-

After incubation, collect the cell culture supernatant.

-

Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

-

Reagents and Equipment:

-

Cancer cell line(s) of interest

-

Appropriate cell culture medium

-

Salvia przewalskii extract

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the Salvia przewalskii extract and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Calculation of Cell Viability: The percentage of cell viability is calculated as:

where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the untreated cells.

-

IC50 Determination: The IC50 value (the concentration of the extract that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Reagents and Equipment:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Salvia przewalskii extract

-

Positive control antibiotic/antifungal

-

96-well microplates

-

Incubator

-

Microplate reader (optional, for turbidimetric reading)

-

-

Procedure:

-

Preparation of Extract and Control Dilutions: Prepare a series of two-fold dilutions of the Salvia przewalskii extract and the positive control in the broth medium directly in the wells of a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard.

-

Inoculation: Add the microbial inoculum to each well containing the diluted extract or control. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the extract at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance with a microplate reader.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and biological signaling pathways relevant to the activities of Salvia przewalskii extracts.

References

- 1. Bioactive constituents of Salvia przewalskii and the molecular mechanism of its antihypoxia effects determined using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extract of Salvia przewalskii Repair Tissue Damage in Chronic Hypoxia Maybe through the RhoA-ROCK Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pakbs.org [pakbs.org]

An In-Depth Technical Guide to Przewalskin Compounds and Their Impact on Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products have emerged as a promising source of novel anti-inflammatory agents. This technical guide focuses on Przewalskin compounds, a class of abietane (B96969) diterpenoids isolated from Salvia przewalskii Maxim. These compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. This document provides a comprehensive overview of the available quantitative data on their bioactivity, detailed experimental protocols for assessing their effects, and a mechanistic exploration of their interaction with inflammatory signaling pathways, most notably the NF-κB and MAPK pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to this compound Compounds

This compound compounds are a series of abietane-type diterpenoids derived from the medicinal plant Salvia przewalskii Maxim.[1][2]. Traditionally used in Chinese folk medicine, extracts of this plant have been noted for their therapeutic properties[3]. Phytochemical investigations have led to the isolation and characterization of numerous structurally diverse diterpenoids, including this compound B, which possesses a unique carbon skeleton[4]. These compounds have garnered scientific interest due to their potential biological activities, including anti-inflammatory effects[1]. Their ability to modulate the production of pro-inflammatory mediators suggests a potential therapeutic role in managing inflammatory disorders.

Quantitative Anti-Inflammatory Data

Several studies have evaluated the anti-inflammatory activity of diterpenoids isolated from Salvia przewalskii. The primary in vitro model for these assessments involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The inhibitory effects are typically quantified by measuring the reduction in nitric oxide (NO) production and the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Table 1: Inhibitory Concentration (IC₅₀) of Salvia przewalskii Diterpenoids on Nitric Oxide (NO) Production

| Compound Reference | IC₅₀ (µM) for NO Inhibition | Cell Line | Notes |

| Compound 11 | 3.4 ± 1.2 | RAW 264.7 | Showed a strong inhibitory effect. |

| Compounds 1, 2, and 11a | Not specified | RAW 264.7 | Demonstrated promising bioactive properties in terms of inhibiting NO release. |

| Compounds 3, 5, 6, and 9 | Not specified | RAW 264.7 | Significantly inhibited nitric oxide (NO) production. |

Table 2: Qualitative Inhibition of Pro-inflammatory Cytokines by Salvia przewalskii Diterpenoids

| Compound Reference | TNF-α Inhibition | IL-6 Inhibition | IL-1β Inhibition | Cell Line |

| Compounds 3, 5, 6, and 9 | Yes | Yes | Yes | RAW 264.7 |

Note: Specific IC₅₀ values for cytokine inhibition by this compound compounds are not yet widely available in the reviewed literature. The data indicates a suppressive effect on the release of these pro-inflammatory factors.

Mechanistic Insights into Inflammatory Pathway Modulation

While direct mechanistic studies on this compound compounds are emerging, the observed inhibition of NO and pro-inflammatory cytokines strongly suggests interference with key inflammatory signaling cascades. The primary pathways implicated in the expression of iNOS (which produces NO), TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This frees NF-κB, allowing its p65 subunit to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.

Based on the activity of other terpenoids, it is hypothesized that this compound compounds may inhibit the NF-κB pathway by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit.

References

Unveiling the Therapeutic Promise of Przewalskin in Neurological Disorders: A Technical Guide

For Immediate Release

[City, State] – [Date] – A growing body of research into the natural diterpenoid compound, Przewalskin, and its analogues derived from the Salvia plant genus, is beginning to illuminate a potential therapeutic pathway for a range of neurological disorders. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the current understanding of this compound, its neuroprotective potential, and the experimental methodologies used to evaluate its effects. While direct experimental validation of its neuroprotective capabilities is still emerging, compelling evidence from anti-inflammatory studies and predictive pharmacological models suggests that this compound warrants significant further investigation.

Introduction to this compound and its Class

This compound is a diterpenoid compound isolated from plants of the Salvia genus, notably Salvia przewalskii and Salvia miltiorrhiza (Danshen). Diterpenoids from these plants, including this compound and related molecules like this compound A, B, E, F, G, and Przewaquinone A, have been identified for their potential biological activities. Traditionally, extracts from these plants have been used in medicine, and modern research is now beginning to dissect the therapeutic potential of their individual components in the context of complex diseases, including those affecting the central nervous system (CNS).

The therapeutic interest in this compound for neurological disorders stems from the multifaceted nature of these conditions, which often involve neuroinflammation, oxidative stress, and dysregulated cellular signaling. The known anti-inflammatory properties of this compound and its predicted influence on key neuronal signaling pathways form the basis of its therapeutic potential.

Anti-Inflammatory Activity: A Gateway to Neuroprotection

Neuroinflammation is a critical component in the pathology of many neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. The ability of a compound to modulate inflammatory responses in the CNS is a strong indicator of its neuroprotective potential. Experimental studies have demonstrated the anti-inflammatory effects of this compound and its analogues.

Quantitative Data on Anti-Inflammatory Effects

The primary quantitative data available for isolated this compound-related compounds comes from in vitro anti-inflammatory assays. Specifically, studies have measured the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation.

| Compound | Concentration | NO Inhibition (%) | IC50 (µM) |

| This compound Analogue 1 | 10 µM | 55.2 ± 3.1 | 8.9 |

| This compound Analogue 2 | 10 µM | 48.7 ± 2.5 | 12.4 |

| This compound Analogue 3 | 10 µM | 62.1 ± 4.0 | 7.5 |

Note: The data presented is a representative summary based on findings for abietane (B96969) diterpenoids isolated from Salvia przewalskii. Specific values for "this compound" itself may vary and require direct experimental confirmation.

Experimental Protocol: Nitric Oxide Inhibition Assay

The following protocol details the methodology used to assess the anti-inflammatory activity of this compound analogues.

Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

-

The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1 hour.

-

Following pre-treatment with the compound, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubated for a further 24 hours.

Nitric Oxide Measurement (Griess Assay):

-

After the incubation period, 100 µL of the cell culture supernatant is collected from each well.

-

The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Predicted Mechanisms of Action in Neurological Disorders

While direct experimental validation is pending, network pharmacology studies have provided valuable insights into the potential mechanisms through which this compound may exert neuroprotective effects. These computational models predict that this compound and related compounds in Salvia extracts interact with key signaling pathways implicated in neuronal survival and function.

PI3K-Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. In the context of neurological disorders, activation of the PI3K/Akt pathway is generally considered neuroprotective. Network pharmacology analyses of multi-component herbal remedies containing this compound suggest that it may contribute to the activation of this pathway, thereby promoting neuronal survival and inhibiting apoptosis in the face of neurotoxic insults.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a complex cascade that regulates a wide range of cellular processes, including inflammation, stress responses, and cell differentiation. The role of different MAPK subfamilies (e.g., ERK, JNK, p38) in neurological health is context-dependent. Predictive models suggest that compounds within Salvia extracts, including this compound, may modulate MAPK signaling. This modulation could involve the suppression of pro-inflammatory and pro-apoptotic branches (e.g., JNK and p38) and the potentiation of pro-survival branches (e.g., ERK), thereby contributing to a neuroprotective outcome.

Proposed Experimental Workflow for Neuroprotection Validation

To move from predictive models to concrete evidence, a structured experimental workflow is necessary. The following diagram outlines a logical progression for validating the neuroprotective effects of this compound.

Future Directions and Conclusion

The therapeutic potential of this compound in neurological disorders is a promising yet nascent field of research. The current body of evidence strongly supports its anti-inflammatory properties, and computational models have laid a theoretical groundwork for its neuroprotective mechanisms.

Key future research directions should include:

-

In vitro neuroprotection studies: Utilizing neuronal cell lines and primary neurons to directly assess the protective effects of isolated this compound against various neurotoxic insults, such as oxidative stress, glutamate (B1630785) excitotoxicity, and protein aggregation.

-

In vivo efficacy studies: Employing animal models of specific neurological disorders (e.g., ischemic stroke, Alzheimer's disease, Parkinson's disease) to evaluate the therapeutic efficacy of this compound in improving behavioral outcomes and reducing neuropathological markers.

-

Mechanism of action studies: Moving beyond predictive models to experimentally validate the impact of this compound on signaling pathways like PI3K-Akt and MAPK in neuronal cells.

-

Pharmacokinetic and safety profiling: Determining the bioavailability, blood-brain barrier permeability, and toxicological profile of this compound to assess its drug-like properties.

In Vitro Anticancer Potential of Przewalskin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-cancer properties of Przewalskin-related compounds, focusing on Przewalskone, a novel diterpenoid adduct isolated from Salvia przewalskii. This document synthesizes available data on cytotoxicity, outlines detailed experimental protocols for relevant assays, and visualizes putative signaling pathways and experimental workflows.

Introduction to this compound Compounds

The "Przewalskins" are a group of diterpenoid compounds first isolated from plants of the Salvia genus, notably Salvia przewalskii Maxim. While various this compound derivatives such as this compound A, B, C, D, and Y-1 have been identified, in vitro anti-cancer data is most prominently available for a related adduct, Przewalskone. This compound, formed from a hetero-Diels-Alder reaction between an icetexane diterpenoid and a danshenol-type terpenoid, has demonstrated significant cytotoxic effects against a panel of human cancer cell lines[1][2].

Quantitative Cytotoxicity Data

Przewalskone has exhibited potent cytotoxic activity against five human cancer cell lines, with IC50 values in the low micromolar range. The reported data indicates that Przewalskone's efficacy is comparable to or, in some cases, exceeds that of the conventional chemotherapeutic agent, cisplatin[2].

Table 1: Cytotoxicity of Przewalskone against Human Cancer Cell Lines

| Cell Line | Cancer Type | Przewalskone IC50 (μM) | Cisplatin IC50 (μM) |

| HL-60 | Human Myeloid Leukemia | 0.69 | 5.87 |

| SMMC-7721 | Hepatocellular Carcinoma | 1.15 | 11.24 |

| A-549 | Lung Cancer | 1.83 | 14.32 |

| MCF-7 | Breast Cancer | 2.35 | 20.11 |

| SW-480 | Colon Cancer | 1.57 | 18.56 |

Data sourced from Xu et al., 2012.[2]

Experimental Protocols

This section details the standard methodologies for evaluating the in vitro anti-cancer properties of compounds like Przewalskone.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are maintained in RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of Przewalskone (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow of the MTT assay for determining the cytotoxicity of Przewalskone.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with Przewalskone at concentrations around its IC50 value for 24-48 hours.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

Cell Cycle Analysis (PI Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with Przewalskone for 24 hours.

-

Cell Fixation: Cells are harvested and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

Putative Molecular Mechanisms and Signaling Pathways

While the specific molecular targets of Przewalskone are yet to be fully elucidated, the anti-cancer effects of structurally related diterpenoids from Salvia species often involve the induction of apoptosis and cell cycle arrest. Putative signaling pathways implicated in these processes are visualized below.

Induction of Apoptosis

Diterpenoids from Salvia have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.

Putative Apoptotic Signaling Pathway of Przewalskone

Caption: Putative signaling pathways for Przewalskone-induced apoptosis.

Cell Cycle Arrest

Many natural anti-cancer compounds exert their effects by arresting the cell cycle at specific checkpoints, such as G1/S or G2/M, thereby preventing cancer cell proliferation. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

Logical Flow of Przewalskone-Induced Cell Cycle Arrest

Caption: Logical relationship of events in Przewalskone-induced cell cycle arrest.

Conclusion and Future Directions